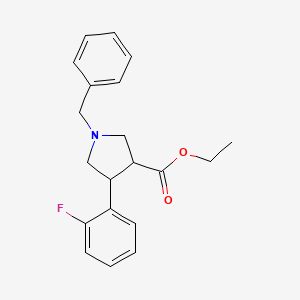

Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxilato de etilo es un compuesto químico que pertenece a la clase de los derivados de pirrolidina. La pirrolidina es un heterociclo de cinco miembros que contiene nitrógeno y se utiliza ampliamente en química medicinal debido a sus versátiles actividades biológicas

Métodos De Preparación

La síntesis del 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxilato de etilo normalmente implica la construcción del anillo de pirrolidina seguida de la funcionalización con los grupos bencilo y fluorofenilo. Una ruta sintética común implica la reacción del ácido 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxílico con etanol en presencia de un agente deshidratante para formar el éster etílico . Los métodos de producción industrial pueden incluir la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para aumentar el rendimiento y la pureza.

Análisis De Reacciones Químicas

El 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

Sustitución: Las reacciones de sustitución nucleófila pueden tener lugar en las posiciones bencilo o fluorofenilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.

Biología: La estructura del compuesto le permite interactuar con objetivos biológicos, lo que lo hace útil para estudiar la inhibición enzimática y la unión a receptores.

Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas dependen del objetivo específico y del contexto en el que se utiliza el compuesto .

Comparación Con Compuestos Similares

El 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxilato de etilo se puede comparar con otros derivados de pirrolidina como:

- 1-Bencil-4-fenilpirrolidina-3-carboxilato de etilo

- 1-Bencil-4-(4-fluorofenil)pirrolidina-3-carboxilato de etilo

- 1-Bencil-4-(2-clorofenil)pirrolidina-3-carboxilato de etilo Estos compuestos comparten estructuras centrales similares, pero difieren en sus sustituyentes, lo que puede provocar variaciones en sus propiedades químicas y actividades biológicas . La presencia del grupo fluorofenilo en el 1-bencil-4-(2-fluorofenil)pirrolidina-3-carboxilato de etilo puede aumentar su afinidad de unión a ciertos objetivos, lo que lo hace único entre sus análogos.

Actividad Biológica

Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry due to its structural features, including a pyrrolidine ring substituted with an ethyl ester and a benzyl group. Below is a detailed examination of its biological activity based on available data.

1. Structural Features and Implications for Biological Activity

The compound has the molecular formula C20H22FNO2 and a molecular weight of 327.39 g/mol. The fluorophenyl substitution enhances lipophilicity, which can improve membrane permeability and receptor binding affinity. These structural attributes make it a candidate for pharmacological research, particularly in central nervous system (CNS) disorders .

Key Structural Features:

| Feature | Impact on Activity |

|---|---|

| Pyrrolidine ring | Common in bioactive molecules, contributes to rigidity and receptor specificity. |

| Fluorophenyl group | Enhances lipophilicity, potentially improving bioavailability. |

| Benzyl substitution | May increase interaction with hydrophobic receptor pockets. |

3. CNS Activity

This compound is proposed as a lead compound for CNS drug development:

- Receptor Binding Affinity : Its structural framework suggests potential interaction with neurotransmitter receptors or enzymes involved in CNS disorders, such as GABA or dopamine receptors.

- Lipophilicity : The fluorophenyl group may facilitate blood-brain barrier penetration, enhancing its utility for CNS-targeted therapies.

Case Study: Pyrrole-Based Derivatives

A study on pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus (MIC: 3.12–12.5 µg/mL). These findings underscore the importance of nitrogen heterocycles like pyrrolidine in bioactivity enhancement .

Analog Comparison

5. Pharmacological Profiling

Although specific pharmacokinetic data for this compound is unavailable, its structural features suggest:

- High Lipophilicity : Facilitates cellular uptake.

- Metabolic Stability : The ester group may undergo hydrolysis, producing active metabolites.

- Potential Toxicity : Requires further cytotoxicity studies to confirm safety profiles.

6. Future Directions and Research Needs

To fully elucidate the biological activity of this compound:

- In Vitro Studies : Test its binding affinity to CNS-related receptors and enzymes.

- Antimicrobial Screening : Evaluate its efficacy against bacterial and fungal pathogens.

- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion (ADME) properties.

- Cytotoxicity Testing : Determine safety margins in mammalian cell lines.

Propiedades

Fórmula molecular |

C20H22FNO2 |

|---|---|

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C20H22FNO2/c1-2-24-20(23)18-14-22(12-15-8-4-3-5-9-15)13-17(18)16-10-6-7-11-19(16)21/h3-11,17-18H,2,12-14H2,1H3 |

Clave InChI |

UELURTVGDPLZQK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1CN(CC1C2=CC=CC=C2F)CC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.